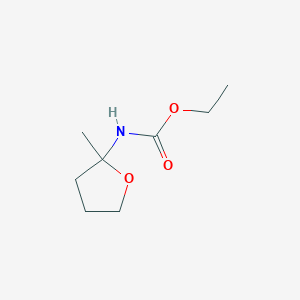
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. This compound then undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps include esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly reagents and conditions to ensure sustainability and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By binding to these receptors, (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability and protecting against excitotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used as selective agonists for metabotropic glutamate receptors and have similar neuroprotective effects.
(2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds are potential antihypertensive drugs with angiotensin-converting enzyme inhibiting action.
Uniqueness
What sets (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid apart is its high selectivity for group II metabotropic glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Eigenschaften
CAS-Nummer |
213619-98-8 |
|---|---|
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-9-3-7(8,6(12)13)2-4(9)5(10)11/h4H,2-3,8H2,1H3,(H,10,11)(H,12,13)/t4-,7-/m1/s1 |
InChI-Schlüssel |
AWGRHEDNWXKCFJ-CLZZGJSISA-N |
Isomerische SMILES |
CN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
Kanonische SMILES |
CN1CC(CC1C(=O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
